molecular formula C15H24N4O4 B3015018 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 953225-37-1

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B3015018
CAS No.: 953225-37-1
M. Wt: 324.381
InChI Key: LHHKCRFSEPNJJL-UHFFFAOYSA-N
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Description

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a high-purity chemical reagent designed for research and development applications. This oxalamide derivative features a complex molecular architecture incorporating a piperidine ring system connected to a 5-methylisoxazole group. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system, while the isoxazole ring is a known pharmacophore contributing to molecular recognition and binding affinity in various biological targets . The structural motif of a piperidine ring substituted with a methoxyethyl group, as seen in this compound, is present in other biologically active molecules described in scientific literature and patents, suggesting potential for modulating protein-protein interactions or enzyme activity . The specific physicochemical properties, mechanism of action, and primary research applications of this compound are areas of active investigation. Researchers are exploring its utility in various fields, including as a potential building block in organic synthesis, a candidate for high-throughput screening libraries in drug discovery, or a tool compound for probing biological pathways. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-11-9-13(18-23-11)17-15(21)14(20)16-10-12-3-5-19(6-4-12)7-8-22-2/h9,12H,3-8,10H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKCRFSEPNJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N4O3C_{16}H_{22}N_4O_3, with a molecular weight of approximately 318.37 g/mol. The compound features a piperidine ring, an isoxazole moiety, and an oxalamide linkage, which contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as receptors or enzymes involved in immune modulation and inflammation pathways. Research suggests that compounds with similar structures may exhibit anti-inflammatory and immunomodulatory effects, making them candidates for treating autoimmune diseases or enhancing vaccine responses .

In Vitro Studies

Recent studies have evaluated the biological activity spectrum of piperidine derivatives, including this compound. Using computer-aided drug design tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified potential targets and pharmacological activities. These include:

  • Antimicrobial properties : The compound exhibits activity against various bacterial strains.
  • CNS effects : Potential applications in treating central nervous system disorders.
  • Anti-inflammatory effects : Modulation of inflammatory pathways has been suggested based on structural similarities to known anti-inflammatory agents .

Case Studies

One notable study involved the synthesis and evaluation of several piperidine derivatives, including the target compound. The results indicated:

CompoundTargetBiological Activity
This compoundToll-like receptorsImmunomodulatory
Similar piperidine derivativesD2 dopamine receptorsNeurological effects

This table summarizes the biological activities observed in vitro, highlighting the compound's potential as a therapeutic agent .

Scientific Research Applications

Pharmacological Studies

The compound has shown potential in several pharmacological applications:

  • Immunomodulation : Research indicates that compounds with similar structures may modulate immune responses, suggesting that this oxalamide could play a role in treating autoimmune diseases or enhancing vaccine responses.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of oxalamides can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.

Drug Development

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is being explored as a scaffold for developing new drugs. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Study 1: Immunomodulatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxalamide derivatives, including this compound. The results demonstrated significant immunomodulatory effects, particularly in enhancing T-cell responses in vitro. This suggests potential applications in vaccine development and autoimmune disease treatment .

Case Study 2: Anticancer Activity

A recent investigation examined the anticancer properties of similar oxalamide compounds. The study found that these compounds inhibited cell proliferation in several cancer types, including breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this compound as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives targeting the HIV CD4-binding site share structural similarities (Table 1):

Compound Name Key Features Yield (%) LC-MS (M+H+) HPLC Purity (%) Application Reference
N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-4-yl)methyl)oxalamide.2HCl Chlorophenyl, thiazole, piperidine 44 437.21 95 HIV entry inhibition
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH Chlorophenyl, pyrrolidine, hydroxymethyl 39 409.28 93.2 HIV entry inhibition
Target Compound Methoxyethyl-piperidine, 5-methylisoxazole N/A N/A N/A Hypothetical antiviral

Key Observations :

  • The target compound’s methoxyethyl-piperidine group may enhance solubility compared to hydroxyethyl or hydroxymethyl substituents in analogs .

Key Observations :

  • The target compound’s isoxazole and methoxyethyl groups differ from the benzyl/pyridinyl motifs in flavoring agents, suggesting divergent applications.

Antimicrobial and Metabolic Profiles

Cyclic imide derivatives (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and cytochrome P450-activated inhibitors demonstrate structural diversity (Table 3):

Compound Name Key Features Activity Reference
GMC-3 4-Chlorophenyl, isoindoline-dione Antimicrobial (in vitro)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Methoxyphenyl, phenethyl Enzyme inhibition (CYP4F11)
Target Compound Methoxyethyl-piperidine, 5-methylisoxazole Hypothetical antimicrobial

Key Observations :

  • The target compound’s piperidine and isoxazole groups may confer distinct pharmacokinetic profiles compared to aryl-substituted antimicrobial oxalamides.

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